molecular formula C16H11N3 B1209970 1,3-Diphenyl-4-pyrazolecarbonitrile CAS No. 17647-21-1

1,3-Diphenyl-4-pyrazolecarbonitrile

Cat. No. B1209970
CAS RN: 17647-21-1
M. Wt: 245.28 g/mol
InChI Key: FDDDVYRBXUWWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-diphenyl-4-pyrazolecarbonitrile is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Applications

1,3-Diphenyl-4-pyrazolecarbonitrile has been studied for its efficiency as a corrosion inhibitor for copper alloy dissolution in basic mediums. The compound demonstrated high efficiency in preventing copper dissolution in NH4OH solution at a pH of 9. Additionally, it has shown higher antibacterial activities compared to conventional bactericide agents, making it a potential candidate for antimicrobial applications (Sayed et al., 2018).

Potential Antitumor Agents

Research into pyrazole-based heterocycles, including 1,3-Diphenyl-4-pyrazolecarbonitrile, revealed their potential as antitumor agents. These compounds have demonstrated anti-estrogenic properties, with some showing significant cytotoxic activity against certain types of breast and ovarian tumors (Farag et al., 2010).

Antibacterial Agents

Novel compounds synthesized from 1,3-Diphenyl-4-pyrazolecarbonitrile displayed potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, at non-cytotoxic concentrations (Desai et al., 2013).

Cytotoxic and Antimicrobial Activities

The compound's derivatives, such as 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, have been synthesized and found to exhibit promising antitumor and antimicrobial activity, opening avenues for further exploration in these fields (Ramadan et al., 2019).

Anti-inflammatory, Antioxidant, and Antimicrobial Activities

A series of 1,3-Diphenyl-4-pyrazolecarbonitrile derivatives have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. Some compounds showed promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities at varied concentrations (Bandgar et al., 2009).

Facile One-Pot Synthesis

1,3-Diphenyl-4-pyrazolecarbonitrile derivatives have been successfully synthesized using a novel, facile, one-pot multicomponent protocol, enhancing the ease of production and potential applications in various fields (Poonam & Singh, 2019).

properties

CAS RN

17647-21-1

Product Name

1,3-Diphenyl-4-pyrazolecarbonitrile

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

1,3-diphenylpyrazole-4-carbonitrile

InChI

InChI=1S/C16H11N3/c17-11-14-12-19(15-9-5-2-6-10-15)18-16(14)13-7-3-1-4-8-13/h1-10,12H

InChI Key

FDDDVYRBXUWWGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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